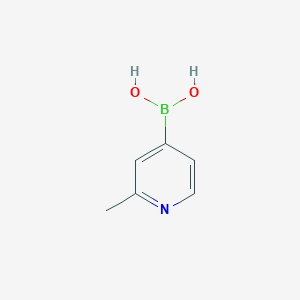

2-Methylpyridine-4-boronic acid

Vue d'ensemble

Description

2-Methylpyridine-4-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic organic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them valuable in various chemical reactions, including Suzuki coupling and in the construction of complex molecular architectures .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 2-methylpyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange using n-butyllithium or ortho-lithiation using lithium diisopropylamide, followed by quenching with triisopropylborate . This method provides a single regioisomeric boronic acid or ester product. Moreover, the synthesis of boronic acids can be facilitated by a transesterification approach that leverages the volatility of methylboronic acid and its diol esters, providing high yields and eliminating cumbersome purification steps .

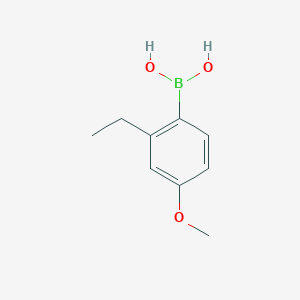

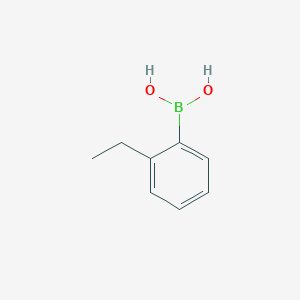

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including 2-methylpyridine-4-boronic acid, can be complex due to the presence of boron atoms with differing hybridization states. For example, the intracomplex 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine, which is structurally related, has been shown to have a nearly planar bicyclic portion and exhibits delocalization of electron density over the amidine fragment . This suggests that the molecular structure of 2-methylpyridine-4-boronic acid may also exhibit interesting electronic properties due to the boron atom's involvement.

Chemical Reactions Analysis

Boronic acids, including 2-methylpyridine-4-boronic acid, are known to participate in various chemical reactions. They can act as catalysts for esterification reactions, as demonstrated by boric acid and N-alkyl-4-boronopyridinium halides, which are effective in dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of metal-chelating pharmacophores . They are also key in dehydrative condensation reactions, such as the amidation between carboxylic acids and amines .

Physical and Chemical Properties Analysis

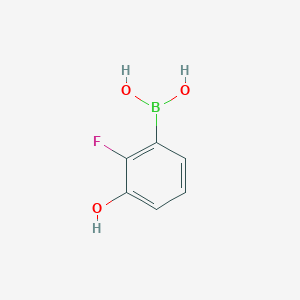

The physical and chemical properties of 2-methylpyridine-4-boronic acid are influenced by the boronic acid functional group. Boronic acids are known to form stable crystalline structures, which can be used in Suzuki cross-coupling reactions to create new pyridine libraries . They are also used in sensing applications due to their ability to form reversible covalent bonds with diols, as demonstrated by fluorinated boronic acid-appended bipyridinium salts used for diol recognition via (19)F NMR spectroscopy . Furthermore, boronic acids can be used as building blocks for molecular nanostructures and polymeric materials, highlighting their importance in materials science .

Applications De Recherche Scientifique

-

General Applications

- Scientific Field : Chemistry

- Summary of Application : Boronic acids, including 2-Methylpyridine-4-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Specific Use Case

- Scientific Field : Medicinal Chemistry

- Summary of Application : 2-Methylpyridine-4-boronic acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives .

- Methods of Application : These derivatives are synthesized as potential inhibitors of encephalitic alphaviruses .

- Results or Outcomes : These inhibitors could be useful in the treatment of viral infections .

-

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Methylpyridine-4-boronic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results or Outcomes : This reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Methylpyridine-4-boronic acid can be used in the protodeboronation of pinacol boronic esters .

- Methods of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results or Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Addition of B–H Over an Unsaturated Bond

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Methylpyridine-4-boronic acid can be used in the addition of B–H over an unsaturated bond . This reaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

- Methods of Application : Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

- Results or Outcomes : This method led to the development of new borane reagents .

-

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Scientific Field : Organic Chemistry

- Summary of Application : 2-Methylpyridine-4-boronic acid can be used in the formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

2-Methylpyridine-4-boronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

Propriétés

IUPAC Name |

(2-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYBTLOLWSABAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400622 | |

| Record name | 2-Methylpyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-4-boronic acid | |

CAS RN |

579476-63-4 | |

| Record name | 2-Methylpyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

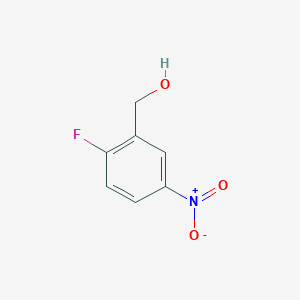

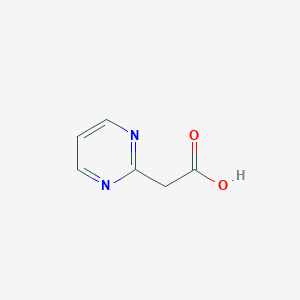

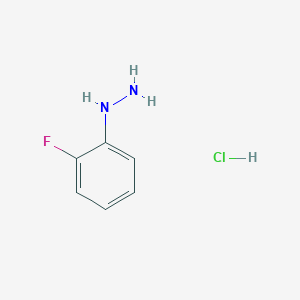

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)